![molecular formula C20H13BrN2O3 B3530289 5-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-naphthamide](/img/structure/B3530289.png)
5-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-naphthamide
Overview
Description
5-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-naphthamide is a chemical compound that has been widely researched for its potential applications in scientific research. The compound is a synthetic derivative of naphthamide and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-naphthamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of various enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, the compound has been found to exhibit anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-naphthamide in lab experiments is its potential as an anticancer agent. The compound has been found to exhibit potent anticancer properties and has shown promising results in preclinical studies. However, one of the major limitations of using the compound in lab experiments is its toxicity. The compound has been found to exhibit significant toxicity in vivo, which may limit its potential applications in clinical settings.
Future Directions
There are several potential future directions for research on 5-bromo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-naphthamide. One potential direction is the development of more potent and selective derivatives of the compound. Another potential direction is the investigation of the compound's potential applications in other disease states, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of the compound and its potential applications in clinical settings.
Scientific Research Applications
The compound has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer properties and has been shown to induce apoptosis in cancer cells. The compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia.
properties
IUPAC Name |
5-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c1-23-19(25)15-9-8-11(10-16(15)20(23)26)22-18(24)14-6-2-5-13-12(14)4-3-7-17(13)21/h2-10H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUNMUUXWWWWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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